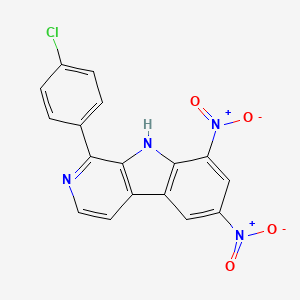
AESCULUS HIPPOCASTANUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary bioactive component of Aesculus hippocastanum is escin, a mixture of triterpene saponins. The preparation of escin involves the extraction of seeds followed by purification processes. The seeds are typically chopped and steeped in alcohol or water for several weeks to extract the active compounds . The extract is then subjected to various purification techniques such as liquid chromatography to isolate escin.
Industrial Production Methods: Industrial production of escin involves large-scale extraction and purification processes. The seeds are harvested, cleaned, and ground into a fine powder. The powder is then subjected to solvent extraction using alcohol or water. The extract is concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure escin .
Analyse Chemischer Reaktionen
Types of Reactions: Aesculus hippocastanum undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The primary reactions involve the transformation of escin and other saponins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize escin.
Reduction: Reducing agents like sodium borohydride can be used to reduce escin.
Hydrolysis: Acidic or basic hydrolysis can break down escin into its constituent sugars and aglycones.
Major Products: The major products formed from these reactions include various derivatives of escin, such as escin Ia, escin Ib, and isoescin .
Wissenschaftliche Forschungsanwendungen
Aesculus hippocastanum has a wide range of scientific research applications:
Wirkmechanismus
The primary bioactive component, escin, exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Aesculin: Another compound found in Aesculus hippocastanum with similar anti-inflammatory properties.
Kaempferol: A flavonoid with antioxidant properties found in various plants, including this compound.
Uniqueness: this compound is unique due to its high content of escin, which has a broad spectrum of biological activities, including anti-inflammatory, vasoprotective, and antiviral properties. This makes it particularly valuable in both medicinal and industrial applications .
Eigenschaften
CAS-Nummer |
129677-95-8 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




